![molecular formula C16H17ClN2O2S B2735994 N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706298-88-5](/img/structure/B2735994.png)
N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
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Description
N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are drugs that target the Janus kinase (JAK) family of enzymes involved in the regulation of immune and inflammatory responses. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases.
Scientific Research Applications
- MMV019918 , a derivative of N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide, has shown promise as an antimalarial agent. Researchers have investigated its activity against both sexual and asexual stages of the malaria parasite . Further studies could explore its mechanism of action and potential for drug development.
- The concurrent formation of furan-2,5-dicarboxylic acid (2,5-FDCA) and furan-2,4-dicarboxylic acid (2,4-FDCA) from potassium-2-furoate under solvent-free conditions is intriguing . These dicarboxylic acids could serve as monomers for synthetic polyesters. Notably, 2,4-FDCA structurally resembles terephthalic acid (TA), making it an interesting building block for novel polymers.
- The chroman-4-one framework, to which this compound belongs, plays a crucial role in medicinal chemistry. Synthetic compounds derived from chroman-4-one exhibit diverse biological and pharmaceutical activities . Researchers could explore modifications of N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide for potential drug development.
Antimalarial Agents
Polymer Chemistry
Medicinal Chemistry
properties
IUPAC Name |
N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQIJSFTRKXARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
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